Cas no 2171757-87-0 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpiperidine-3-carboxylic acid)

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpiperidine-3-carboxylic acid
- 2171757-87-0
- EN300-1505747
- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]piperidine-3-carboxylic acid
-
- インチ: 1S/C26H30N2O6/c1-33-14-12-23(24(29)28-13-6-7-17(15-28)25(30)31)27-26(32)34-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,17,22-23H,6-7,12-16H2,1H3,(H,27,32)(H,30,31)
- InChIKey: FQYACJMKSDJELY-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CCOC)C(N1CCCC(C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 466.21038668g/mol
- どういたいしつりょう: 466.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 708
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpiperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1505747-10.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]piperidine-3-carboxylic acid |
2171757-87-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1505747-500mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]piperidine-3-carboxylic acid |
2171757-87-0 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1505747-2500mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]piperidine-3-carboxylic acid |
2171757-87-0 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1505747-10000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]piperidine-3-carboxylic acid |
2171757-87-0 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1505747-0.5g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]piperidine-3-carboxylic acid |
2171757-87-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1505747-5.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]piperidine-3-carboxylic acid |
2171757-87-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1505747-50mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]piperidine-3-carboxylic acid |
2171757-87-0 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1505747-0.25g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]piperidine-3-carboxylic acid |
2171757-87-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1505747-0.1g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]piperidine-3-carboxylic acid |
2171757-87-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1505747-100mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]piperidine-3-carboxylic acid |
2171757-87-0 | 100mg |
$2963.0 | 2023-09-27 |
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpiperidine-3-carboxylic acid 関連文献
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpiperidine-3-carboxylic acidに関する追加情報
Recent Advances in the Study of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpiperidine-3-carboxylic acid (CAS: 2171757-87-0)
The compound 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpiperidine-3-carboxylic acid (CAS: 2171757-87-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been investigated for its potential applications in drug development, particularly in the synthesis of peptide-based therapeutics and as a building block for novel bioactive compounds.
Recent studies have focused on the synthetic pathways and optimization of this compound, given its role as a key intermediate in the production of complex peptides. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the methoxybutanoylpiperidine moiety makes it particularly valuable in solid-phase peptide synthesis (SPPS). Researchers have reported improved yields and purity through optimized coupling conditions and purification techniques, which are critical for scaling up production in pharmaceutical settings.
In addition to its synthetic utility, the biological activity of derivatives of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpiperidine-3-carboxylic acid has been explored. Preliminary in vitro studies suggest that these derivatives exhibit promising interactions with specific protein targets, including enzymes involved in inflammatory pathways. This has sparked interest in their potential as anti-inflammatory agents or modulators of immune responses.
Further investigations into the pharmacokinetic properties of this compound and its derivatives are underway. Early results indicate favorable stability and bioavailability profiles, which are essential for their development into viable therapeutic agents. However, challenges remain in optimizing their selectivity and minimizing off-target effects, which are common hurdles in peptide-based drug development.
The integration of computational modeling and high-throughput screening has accelerated the identification of optimal structural modifications to enhance the efficacy and safety of this compound. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further advancements in this area, potentially leading to clinical trials in the near future.
In conclusion, 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpiperidine-3-carboxylic acid (CAS: 2171757-87-0) represents a versatile and promising candidate in the realm of chemical biology and drug discovery. Continued research into its synthetic applications and biological activities holds the potential to yield innovative therapeutic solutions for a range of medical conditions.
2171757-87-0 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpiperidine-3-carboxylic acid) 関連製品
- 1805535-43-6(3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine)
- 2138198-16-8((2-Methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine)
- 1490365-07-5(3-(quinolin-2-yl)methylazetidin-3-ol)
- 1805075-17-5(Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate)
- 1338097-15-6(7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline)
- 667868-66-8(N-(furan-2-yl)methyl-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide)
- 63319-59-5(7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one)
- 81590-38-7(1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone)
- 894003-20-4(2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide)
- 1342347-34-5(5-(4-bromophenyl)pentan-2-ol)




